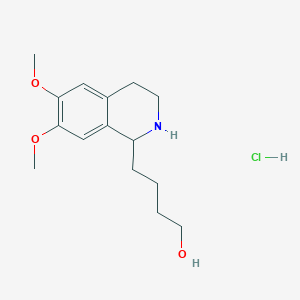

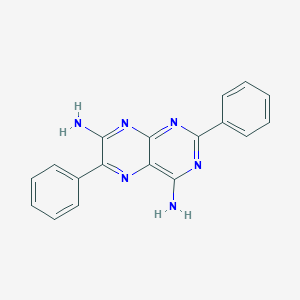

![molecular formula C20H24O4Si B116079 2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one CAS No. 145397-22-4](/img/structure/B116079.png)

2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

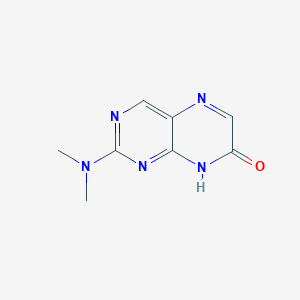

“2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one” is a chemical compound with the molecular formula C20H24O4Si . It has a molecular weight of 356.49 .

Synthesis Analysis

The synthesis of tert-butyldiphenylsilanes (TBDPS), which includes compounds similar to “2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one”, has been studied . These compounds are prepared by varying one functional group . The molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of “2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one” can be represented by the InChI code: 1S/C19H24O3Si/c1-19(2,3)23(22-15-18(20)21-4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 .

Chemical Reactions Analysis

Tert-butyldiphenylsilanes (TBDPS) are used in various chemical reactions . They are commonly used as surface silylation reagents, in protecting group chemistry, and for the provision of silanes with special functional and reactive patterns . They are also used in the synthesis of monofunctionalized disiloxane building blocks .

Scientific Research Applications

Synthesis and Structural Applications

Convergent Synthesis and Polyol Chain Development : A study by Rychnovsky, Fryszman, and Khire (1999) utilized a related compound in the convergent synthesis of a polyol chain, contributing to the development of the roflamycoin polyol (Rychnovsky, Fryszman, & Khire, 1999).

Chiral Building Blocks and X-ray Crystallography : Flock, Frauenrath, and Wattenbach (2005) transformed 5-Methyl-4H-1,3-dioxins into 4-hydroxymethyl-4-methyl-1,3-dioxolanes. The study also used X-ray crystallography for structural determination, indicating the potential of these compounds in stereochemical analysis (Flock, Frauenrath, & Wattenbach, 2005).

Chemical Transformations

Synthesis of β-Lactams and Amino-Hydroxyalkanoates : A study by Guerrini et al. (2007) demonstrated the use of dioxolan-4-ones for synthesizing N,O-orthogonally protected 3-amino-2-hydroxyalkanoates and β-lactams, showcasing the compound's role in complex chemical transformations (Guerrini et al., 2007).

Selective Reactions and Deprotections : Leftheris and Goodman (1989) used tert-butyldiphenylsilyl protecting groups in synthesizing (S)-3-tosyloxy-1,2-propanediol, highlighting the compound's utility in selective chemical reactions (Leftheris & Goodman, 1989).

Industrial and Environmental Applications

Renewable Gasoline and Solvents : Harvey, Merriman, and Quintana (2016) explored the use of related dioxolanes in creating renewable gasoline, solvents, and fuel additives, indicating the compound's potential in sustainable energy solutions (Harvey, Merriman, & Quintana, 2016).

Antioxidant and Calcium Antagonist Activities : Kato et al. (1999) synthesized thiazolidinone derivatives demonstrating both calcium overload inhibition and antioxidant activity, suggesting the potential biomedical applications of related compounds (Kato et al., 1999).

properties

IUPAC Name |

2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1,3-dioxolan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4Si/c1-20(2,3)25(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19-22-14-18(21)24-19/h4-13,19H,14-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNNUTBRNIWRDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3OCC(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641009 |

Source

|

| Record name | 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one | |

CAS RN |

145397-22-4 |

Source

|

| Record name | 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)

![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)